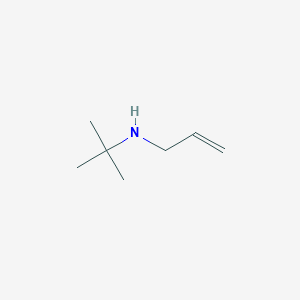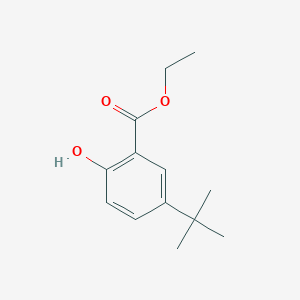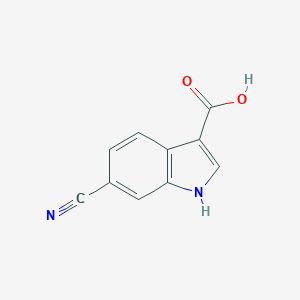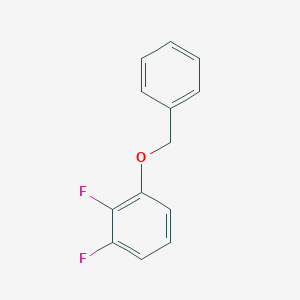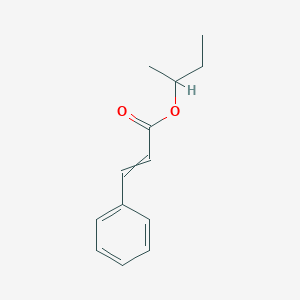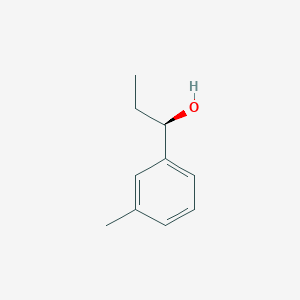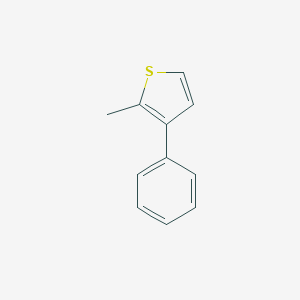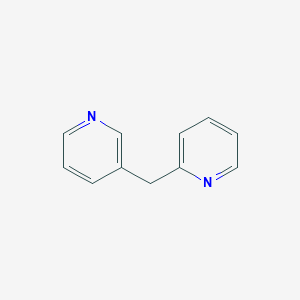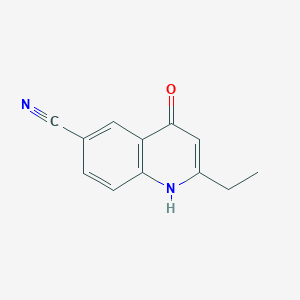
6-Cyano-2-ethyl-4-quinolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyano-2-ethyl-4-quinolone (CEQ) is a heterocyclic organic compound with a molecular formula of C13H10N2O. It is a yellow crystalline powder with a melting point of 174-176°C. CEQ has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 6-Cyano-2-ethyl-4-quinolone is not fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to have antioxidant properties.
実験室実験の利点と制限
6-Cyano-2-ethyl-4-quinolone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is toxic and requires careful handling. It is also relatively expensive compared to other compounds.
将来の方向性
There are several future directions for the study of 6-Cyano-2-ethyl-4-quinolone. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use as an anticancer agent. Additionally, the development of new synthesis methods for this compound could lead to improved yields and lower costs. Finally, further studies are needed to fully understand the mechanism of action of this compound.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound with potential applications in various scientific fields. It can be synthesized using several methods, including the Skraup synthesis, Friedlander synthesis, and Hantzsch synthesis. This compound has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential use as an anticancer agent.
合成法
6-Cyano-2-ethyl-4-quinolone can be synthesized using a variety of methods, including the Skraup synthesis, Friedlander synthesis, and Hantzsch synthesis. The Skraup synthesis involves the condensation of aniline and glycerol with a mixture of sulfuric acid and nitrobenzene. The Friedlander synthesis involves the reaction of aniline and a ketone in the presence of an acid catalyst. The Hantzsch synthesis involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst.
科学的研究の応用
6-Cyano-2-ethyl-4-quinolone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
2-ethyl-4-oxo-1H-quinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-9-6-12(15)10-5-8(7-13)3-4-11(10)14-9/h3-6H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFGCBPFMAWMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C2=C(N1)C=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437481 |
Source


|
| Record name | 2-Ethyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135016-07-8 |
Source


|
| Record name | 2-Ethyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


